molecular formula C6H10N2O2S2 B15252782 N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide

Cat. No.: B15252782
M. Wt: 206.3 g/mol
InChI Key: LLJOCMJHZKAJBY-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide typically involves the reaction of 2-methyl-1,3-thiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the production of dyes and agrochemicals

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The sulfonamide group can also interact with biological molecules, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10N2O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide

InChI

InChI=1S/C6H10N2O2S2/c1-5-8-6(3-11-5)4-12(9,10)7-2/h3,7H,4H2,1-2H3

InChI Key

LLJOCMJHZKAJBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CS(=O)(=O)NC

Origin of Product

United States

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